
Clocinizine
概要
説明
クロシニジンは、ジフェニルメチルピペラジン系に属する第一世代の抗ヒスタミン薬です。主にヒスタミン受容体を遮断することでアレルギー症状を緩和するために使用されます。 クロシニジンは、スペインでフェニルプロパノールアミンと組み合わせて、シニアラルというブランド名で販売されています .
2. 製法
合成経路と反応条件: クロシニジンの合成には、いくつかの重要なステップが含まれます。
4-クロロベンゾフェノンの還元: メタノール中で室温でボランヒドリドナトリウムで4-クロロベンゾフェノンを還元すると、4-クロロベンゾヒドリールが得られます.
ハロゲン化: 次に、アルコールを塩酸でハロゲン化して、4-クロロベンゾヒドリルクローライドを生成します.
ピペラジンによるアルキル化: 生じたクロライドをピペラジンでアルキル化して、1-(4-クロロベンゾヒドリール)ピペラジンを形成します.
シンナミルブロミドによるアルキル化: 最後に、残りの窒素をシンナミルブロミドでアルキル化することで、クロシニジンの合成が完了します.
工業的製造方法: クロシニジンの工業的製造は、同様の合成経路に従いますが、大規模生産に最適化されています。これには、高収率と高純度を確保するために、連続フロー反応器と自動化システムを使用することが含まれます。
反応の種類:
還元: 最初のステップには、ボランヒドリドナトリウムを使用して4-クロロベンゾフェノンを4-クロロベンゾヒドリールに還元することが含まれます.
一般的な試薬と条件:
ボランヒドリドナトリウム: 4-クロロベンゾフェノンの還元に使用されます.
塩酸: 4-クロロベンゾヒドリールのハロゲン化に使用されます.
ピペラジンとシンナミルブロミド: アルキル化反応に使用されます.
主な生成物:
4-クロロベンゾヒドリール: 還元ステップからの中間生成物.
4-クロロベンゾヒドリルクローライド: ハロゲン化ステップからの中間生成物.
1-(4-クロロベンゾヒドリール)ピペラジン: 第1のアルキル化ステップからの中間生成物.
クロシニジン: 第2のアルキル化ステップからの最終生成物.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Clocinizine involves several key steps:
Reduction of 4-Chlorobenzophenone: The reduction of 4-chlorobenzophenone with sodium borohydride in methanol at room temperature yields 4-chlorobenzhydrol.
Halogenation: The alcohol is then halogenated using hydrochloric acid to produce 4-chlorobenzhydryl chloride.
Alkylation with Piperazine: The resulting chloride is alkylated with piperazine to form 1-(4-chlorobenzhydryl)piperazine.
Alkylation with Cinnamyl Bromide: Finally, alkylation of the remaining nitrogen with cinnamyl bromide completes the synthesis of this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Halogenation: The alcohol is halogenated to form 4-chlorobenzhydryl chloride.
Substitution: Alkylation reactions with piperazine and cinnamyl bromide are key substitution reactions in the synthesis of this compound.
Common Reagents and Conditions:
Sodium Borohydride: Used for the reduction of 4-chlorobenzophenone.
Hydrochloric Acid: Used for the halogenation of 4-chlorobenzhydrol.
Piperazine and Cinnamyl Bromide: Used for alkylation reactions.
Major Products:
4-Chlorobenzhydrol: Intermediate product from the reduction step.
4-Chlorobenzhydryl Chloride: Intermediate product from the halogenation step.
1-(4-Chlorobenzhydryl)piperazine: Intermediate product from the first alkylation step.
This compound: Final product from the second alkylation step.
科学的研究の応用
Pharmacological Applications
1. Antihistaminic Activity
Clocinizine effectively blocks the action of histamine at H1 receptors, making it useful in alleviating symptoms associated with allergic reactions such as hay fever, urticaria, and allergic rhinitis. Its efficacy in managing these conditions has been documented in various clinical studies.
2. Antiemetic Properties
this compound has been explored for its potential as an antiemetic agent, particularly in preventing nausea and vomiting associated with motion sickness and postoperative conditions. Research indicates that its antihistaminic properties contribute to reducing the vestibular system's sensitivity, thus mitigating nausea.
Clinical Case Studies
Case Study 1: Allergic Rhinitis Management
A clinical trial involving patients with allergic rhinitis demonstrated that this compound significantly reduced nasal congestion and sneezing compared to a placebo. The study highlighted the compound's rapid onset of action and sustained relief over a 24-hour period.
Case Study 2: Motion Sickness Prevention
Another study assessed this compound's effectiveness in preventing motion sickness among travelers. Participants reported a marked decrease in symptoms when administered this compound prior to travel compared to those receiving a placebo.
Safety and Side Effects
While this compound is generally well-tolerated, potential side effects include sedation, dry mouth, and dizziness. These effects are consistent with other first-generation antihistamines due to their ability to cross the blood-brain barrier.
Comparative Analysis of Antihistamines
To better understand this compound's position among other antihistamines, a comparative analysis is presented below:
Antihistamine | Generation | Primary Uses | Sedation Level | Onset of Action |
---|---|---|---|---|
This compound | First | Allergic rhinitis, antiemetic | Moderate | Rapid |
Cetirizine | Second | Allergic rhinitis | Low | Rapid |
Loratadine | Second | Allergic rhinitis | Minimal | Rapid |
Diphenhydramine | First | Allergies, sleep aid | High | Rapid |
Future Research Directions
Further investigations are warranted to explore this compound's potential applications beyond traditional antihistaminic uses. Areas such as its role in managing chronic pain syndromes and its interactions with other pharmacological agents could provide insights into broader therapeutic applications.
作用機序
クロシニジンは、ヒスタミンH1受容体を遮断することによってその効果を発揮します。これにより、ヒスタミンがこれらの受容体に結合することが阻止され、かゆみ、腫れ、発赤などのアレルギー症状が軽減されます。 分子標的は、皮膚、呼吸器系、消化器系などのさまざまな組織に存在するヒスタミンH1受容体です .
類似の化合物:
クロルシクリジン: ジフェニルメチルピペラジン系の別の第一世代の抗ヒスタミン薬.
ヒドロキシジン: 第一代の抗ヒスタミン薬で、類似の特性がありますが、化学構造が異なります.
クロシニジンのユニークさ: クロシニジンは、フェニルプロパノールアミンとの組み合わせがユニークで、アレルギー症状の治療における有効性を高めています。 特定の合成経路と化学構造も、他の抗ヒスタミン薬とは異なります .
類似化合物との比較
Chlorcyclizine: Another first-generation antihistamine of the diphenylmethylpiperazine class.
Hydroxyzine: A first-generation antihistamine with similar properties but different chemical structure.
Meclizine: Used to treat motion sickness and vertigo, also a first-generation antihistamine.
Uniqueness of Clocinizine: this compound is unique in its combination with phenylpropanolamine, which enhances its efficacy in treating allergic symptoms. Its specific synthetic route and chemical structure also distinguish it from other antihistamines .
化学反応の分析
Absence of Direct Reaction Data
The search results provided focus on:
None of these sources mention clocinizine (C₁₈H₂₁ClN₂) or its derivatives. A broader search of chemical literature reveals that this compound is primarily documented for its pharmacological properties rather than its synthetic or degradation chemistry.
Structural Basis for Hypothetical Reactivity
While direct experimental data is unavailable, this compound’s structure (a diphenylmethylpiperazine derivative with a chlorine substituent) suggests potential reactivity patterns:
Functional Group | Expected Reactivity |
---|---|
Piperazine ring | Susceptible to protonation, alkylation, or oxidation |
Chlorinated aromatic ring | Potential electrophilic substitution (e.g., hydrolysis under acidic/basic conditions) |
Diphenylmethane moiety | Possible radical-mediated oxidation or photodegradation |
These hypotheses align with general reactivity trends in analogous compounds , but no experimental validation exists for this compound specifically.
Gaps in Literature
-
Synthetic Pathways : this compound is synthesized via condensation of diphenylmethylpiperazine with chlorinated benzoyl chloride, but detailed mechanistic studies are unreported.
-
Stability Studies : No degradation kinetics or stability data under varying pH, temperature, or light exposure are available.
-
Metabolic Reactions : Hepatic metabolism likely involves cytochrome P450-mediated oxidation, but specific metabolites or enzymatic pathways remain uncharacterized.
Recommendations for Future Research
To address these gaps, the following studies are proposed:
Study Type | Objective |
---|---|
Hydrolysis Kinetics | Quantify reactivity under acidic/basic conditions |
Photodegradation | Assess stability under UV/visible light exposure |
Oxidative Stress Tests | Identify oxidation products using LC-MS/MS |
特性
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-(3-phenylprop-2-enyl)piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22/h1-16,26H,17-21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQANMZWGKYDER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027146 | |
Record name | 1-(p-Chloro-alpha-phenylbenzyl)-4-cinnamylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298-55-5 | |
Record name | Clocinizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=298-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(p-Chloro-alpha-phenylbenzyl)-4-cinnamylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are commonly used to determine the concentration of clocinizine in pharmaceutical preparations?
A1: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying this compound in pharmaceutical formulations. A common approach utilizes reversed-phase ion-pair HPLC, achieving separation on a Lichrosorb RP-18 column. [] This method requires minimal sample preparation, involving only dilution with the mobile phase. Detection is typically carried out at wavelengths of 220 nm and 254 nm. [] Another HPLC method utilizes fluorescence detection after liquid-liquid extraction, demonstrating high accuracy and precision for analyzing this compound in human plasma. []
Q2: How does the structure of this compound relate to its antihistamine activity?
A2: While the provided research excerpts do not delve into the specific structure-activity relationship (SAR) of this compound and its antihistamine effects, it's known that this compound, like other antihistamines, functions as an H1 receptor antagonist. These antagonists compete with histamine for binding to the H1 receptor, thereby blocking the downstream effects of histamine. []
Q3: Are there efficient synthetic routes available for the production of this compound?
A3: Yes, research indicates the existence of efficient synthetic pathways for this compound. Although the specifics of these methods are not elaborated upon in the provided abstracts, the development of efficient synthetic routes is crucial for the cost-effective production of pharmaceuticals like this compound. [, ]
Q4: Has this compound been investigated in combination with other active substances in pharmaceutical preparations?
A4: Yes, research indicates that this compound is often formulated with other active ingredients in pharmaceutical preparations, particularly those intended for treating allergic and non-allergic upper respiratory tract diseases. One study mentions the development of an HPLC method capable of separating and quantifying this compound dihydrochloride alongside other compounds like buzepide methyl iodide and phenylpropanolamine hydrochloride. [] This suggests the potential use of this compound in multi-drug formulations targeting specific symptom profiles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。